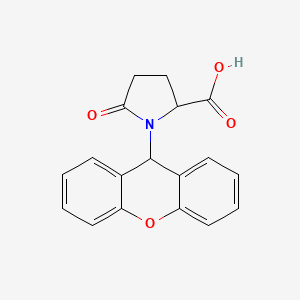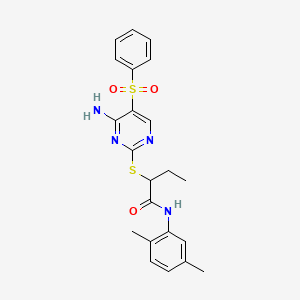
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
The occurrence of drug-resistant bacterial infections necessitates the development of new antibacterial agents with mechanisms of action distinct from traditional antibiotics . Benzimidazole derivatives, such as our compound of interest, have demonstrated potent antimicrobial activity against various strains of microorganisms . Specifically, this compound has been tested in vitro and shown to be effective against bacterial strains. In silico studies further support its potential as a novel antibacterial agent, with FtsZ (a key functional protein in bacterial cell division) identified as a potential target .
Antifungal Properties
In addition to antibacterial effects, benzimidazole-based compounds have also exhibited antifungal activity. While the compound’s specific antifungal spectrum requires further investigation, its structural features suggest potential efficacy against fungal infections .
Anti-Inflammatory Potential
Benzimidazole derivatives have been explored for their anti-inflammatory properties. Although more research is needed, this compound’s unique structure may contribute to its anti-inflammatory effects, making it relevant in the context of inflammatory diseases .
Anticancer Applications
Benzimidazole-containing compounds have attracted attention in cancer research due to their diverse biological activities. While specific data on this compound’s anticancer potential are limited, its structural motifs align with features commonly found in bioactive molecules. Further studies could explore its impact on cancer cell lines .
Inhibition of Enzymes
Certain benzimidazole derivatives exhibit enzyme inhibition properties. Although direct evidence for this compound is scarce, its structural resemblance to known enzyme inhibitors warrants investigation into its potential interactions with specific enzymes .
Drug Design and Optimization
Given the compound’s unique scaffold, it could serve as a starting point for drug design and optimization. Medicinal chemists may explore modifications to enhance its pharmacological properties, such as bioavailability, selectivity, and safety .
properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,5-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-4-18(21(27)25-17-12-14(2)10-11-15(17)3)30-22-24-13-19(20(23)26-22)31(28,29)16-8-6-5-7-9-16/h5-13,18H,4H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPQNJDKOPQBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=CC(=C1)C)C)SC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

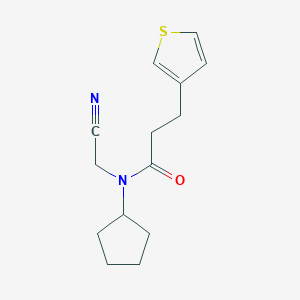
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2728909.png)
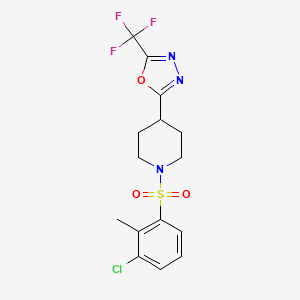
![2-Phenylmethoxycarbonyl-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2728913.png)
![{[(3-Chlorophenyl)methyl]carbamoyl}methyl thiophene-2-carboxylate](/img/structure/B2728916.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B2728917.png)
![2-(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2728918.png)
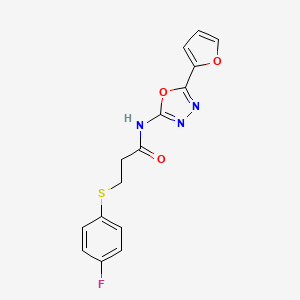
![3-chloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-fluorobenzamide](/img/structure/B2728921.png)
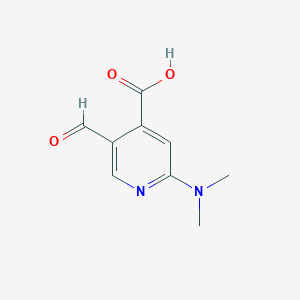
![Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate](/img/structure/B2728925.png)
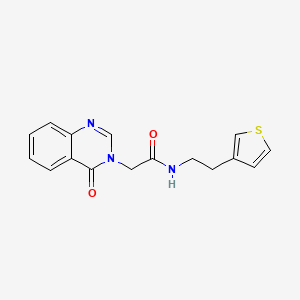
![1,3-Dimethyl-6-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2728930.png)
